molecular formula C20H11Cl2N3O3 B11536978 2-(2,3-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(2,3-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11536978
M. Wt: 412.2 g/mol
InChI Key: IZTTYWCODSIFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl and nitrophenyl groups attached to a benzoxazole core, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine typically involves a multi-step process:

    Formation of Benzoxazole Core: The initial step involves the synthesis of the benzoxazole core, which can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the benzoxazole core.

    Schiff Base Formation: The final step involves the condensation of the resulting intermediate with 2-nitrobenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.

Medicine

Pharmacologically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dichlorophenyl)-1,3-benzoxazole: Lacks the nitrophenyl group, making it less versatile in terms of functionalization.

    N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine: Lacks the dichlorophenyl group, which may affect its biological activity and stability.

Uniqueness

The presence of both dichlorophenyl and nitrophenyl groups in 2-(2,3-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine provides a unique combination of properties, making it more versatile for various applications compared to its simpler analogs.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

Molecular Formula

C20H11Cl2N3O3

Molecular Weight

412.2 g/mol

IUPAC Name

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C20H11Cl2N3O3/c21-15-6-3-5-14(19(15)22)20-24-16-10-13(8-9-18(16)28-20)23-11-12-4-1-2-7-17(12)25(26)27/h1-11H

InChI Key

IZTTYWCODSIFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.